Cas no 2228736-94-3 (1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)

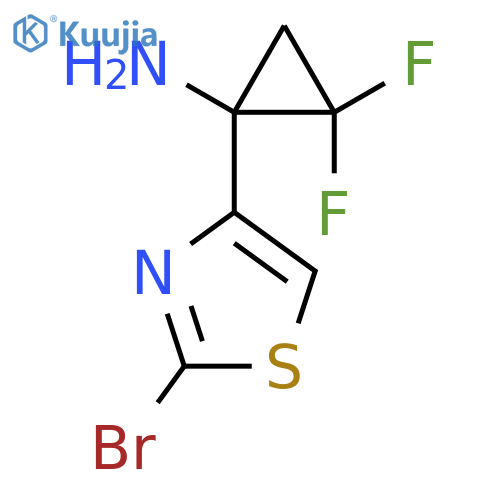

2228736-94-3 structure

商品名:1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine

- EN300-1950431

- 2228736-94-3

-

- インチ: 1S/C6H5BrF2N2S/c7-4-11-3(1-12-4)5(10)2-6(5,8)9/h1H,2,10H2

- InChIKey: FGUWDEOVFZMMHT-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC(=CS1)C1(CC1(F)F)N

計算された属性

- せいみつぶんしりょう: 253.93249g/mol

- どういたいしつりょう: 253.93249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1950431-1.0g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 1g |

$1729.0 | 2023-05-31 | ||

| Enamine | EN300-1950431-0.1g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 0.1g |

$1521.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-1g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 1g |

$1729.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-2.5g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 2.5g |

$3389.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-10.0g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 10g |

$7435.0 | 2023-05-31 | ||

| Enamine | EN300-1950431-5g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 5g |

$5014.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-10g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 10g |

$7435.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-0.5g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 0.5g |

$1660.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-0.05g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 0.05g |

$1452.0 | 2023-09-17 | ||

| Enamine | EN300-1950431-5.0g |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine |

2228736-94-3 | 5g |

$5014.0 | 2023-05-31 |

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

2228736-94-3 (1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量